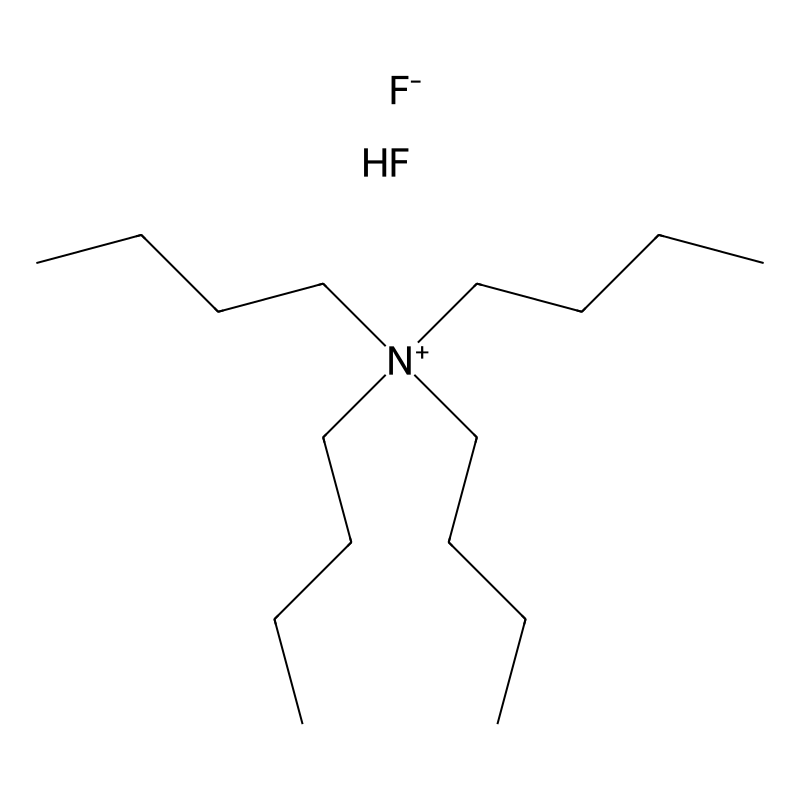

Tetrabutylammonium bifluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorination Reagent:

TBAF is a highly efficient fluorinating agent due to its ability to act as a source of the fluoride ion (F-). It can be used to introduce fluorine atoms into various organic molecules, modifying their properties and reactivity. This is particularly useful in:

- Synthesis of pharmaceuticals: Fluorine substitution can enhance the potency, metabolic stability, and blood-brain barrier permeability of drug candidates .

- Production of agrochemicals: Fluorination can improve the insecticidal and herbicidal activity of compounds .

- Development of advanced materials: Fluorinated materials often exhibit unique properties, such as improved thermal stability, electrical conductivity, and water repellency .

Acid Scavenger:

TBAF can act as a mild base due to the presence of the TBA+ cation. This allows it to neutralize strong acids, making it a valuable tool in various synthetic reactions where strong bases might be undesirable. For example, TBAF is used in:

- Grignard reactions: It quenches the protic solvent (often an alcohol) used in the reaction, preventing unwanted side reactions .

- Alkylation reactions: It neutralizes the acidic byproduct (often a hydrogen halide) formed during the reaction, facilitating product isolation .

Phase Transfer Catalyst:

TBAF, with its lipophilic TBA+ cation and hydrophilic F- anion, can act as a phase transfer catalyst. This means it can help transfer molecules from one immiscible phase (e.g., water) to another (e.g., organic solvent) by forming a complex with the molecule. This is particularly useful in:

- Organic reactions involving water-insoluble reactants or products: TBAF facilitates the interaction of these species with the aqueous phase, enabling reactions to proceed efficiently .

- Extraction and separation of organic compounds from aqueous solutions: TBAF can help extract desired organic components into an organic solvent for further purification or analysis .

Tetrabutylammonium bifluoride is a quaternary ammonium salt, represented by the chemical formula . It consists of a tetrabutylammonium cation and a bifluoride anion. This compound is known for its stability and solubility in organic solvents, making it a versatile reagent in various

- Nucleophilic Substitution: The compound acts as a fluoride ion donor, facilitating the nucleophilic fluorination of various substrates, including triflates and halides .

- Halofluorination Reactions: It has shown efficiency in halofluorination processes, providing high yields and selectivity .

- Alkylation Reactions: Tetrabutylammonium bifluoride can accelerate alkylation reactions, especially when combined with organic halides .

Tetrabutylammonium bifluoride can be synthesized through several methods:

- Neutralization Reaction: A common method involves neutralizing tetrabutylammonium hydrogen sulfate with potassium bicarbonate to yield tetrabutylammonium bifluoride .

- Direct Fluorination: Another approach includes the direct fluorination of tetrabutylammonium salts using fluoride sources under controlled conditions.

- Solvent-Assisted Methods: Utilizing solvents like chloroform can facilitate the formation of tetrabutylammonium bifluoride from its precursors .

Tetrabutylammonium bifluoride has diverse applications across various fields:

- Fluorination Reagent: It is widely used as a reagent for nucleophilic fluorination in organic synthesis .

- Catalyst: The compound serves as a catalyst in esterification and transesterification reactions, enhancing reaction rates and yields .

- Research Tool: In medicinal chemistry, it aids in the synthesis of biologically active compounds, particularly purine derivatives used in drug development .

Interaction studies involving tetrabutylammonium bifluoride focus on its behavior as a fluoride source in various chemical environments. Its interactions with substrates during nucleophilic substitution reactions have been extensively characterized, demonstrating its effectiveness and selectivity. The compound's ability to stabilize reactive intermediates enhances its utility in synthetic applications.

Tetrabutylammonium bifluoride shares similarities with other quaternary ammonium salts and fluoride sources. Here are some comparable compounds:

| Compound Name | Formula | Key Features |

|---|---|---|

| Tetrabutylammonium fluoride | Commonly used for nucleophilic fluorination | |

| Tetraethylammonium fluoride | Similar applications but less sterically hindered | |

| Benzyltriethylammonium chloride | Used as a phase transfer catalyst | |

| Hexadecyltrimethylammonium bromide | Used in surfactant applications |

Uniqueness: Tetrabutylammonium bifluoride is unique among these compounds due to its dual role as both a source of fluoride ions and its ability to facilitate specific organic transformations efficiently. Its stability and solubility make it particularly valuable in synthetic organic chemistry compared to other similar salts that may not offer the same level of reactivity or ease of use.

Tetrabutylammonium bifluoride exhibits distinctive solubility characteristics that are fundamentally governed by its ionic nature and the inherent polarity of the solvent systems. The compound demonstrates excellent solubility in polar solvents while showing negligible solubility in nonpolar media [1] [2].

The solubility behavior in polar aprotic solvents is particularly noteworthy. Tetrabutylammonium bifluoride shows high solubility in tetrahydrofuran, acetonitrile, and dimethyl sulfoxide [2] [3]. In tetrahydrofuran, the compound achieves substantial dissolution, making it the preferred solvent for many synthetic applications [4] [3]. The solubility in acetonitrile is similarly favorable, with the compound readily dissolving to form stable solutions suitable for nucleophilic reactions [5]. Dimethyl sulfoxide represents another excellent solvent system, providing complete dissolution and maintaining solution stability over extended periods [6].

The compound's behavior in polar protic solvents, specifically water, demonstrates good solubility characteristics typical of ionic ammonium salts [7]. This aqueous solubility is attributed to the favorable interaction between the ionic species and water molecules through hydrogen bonding and electrostatic interactions.

In stark contrast, tetrabutylammonium bifluoride exhibits negligible solubility in nonpolar solvents. Studies have shown that the compound demonstrates poor solubility in hexane (dielectric constant 1.9), benzene (dielectric constant 2.3), and toluene (dielectric constant 2.4) [1]. This behavior is consistent with the general principle that ionic compounds require polar environments to overcome the lattice energy and achieve dissolution.

A critical consideration in solvent selection involves the compound's incompatibility with halogenated solvents. Tetrabutylammonium bifluoride is incompatible with dichloromethane and chloroform, as these solvents can undergo degradation reactions in the presence of the fluoride ion [2]. This incompatibility necessitates careful solvent selection in synthetic applications to prevent unwanted side reactions.

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of tetrabutylammonium bifluoride follows complex pathways that are significantly influenced by environmental conditions, particularly the presence of water and protic solvents. The compound demonstrates good thermal stability below 140°C under anhydrous conditions [8].

The primary decomposition mechanism involves Hofmann elimination, which proceeds through beta-elimination to produce butene, tributylamine, and bifluoride ion as the major decomposition products [2] [9]. This elimination reaction is significantly accelerated by the presence of water and protic solvents, which catalyze the decomposition process through proton transfer mechanisms [10]. Under completely anhydrous conditions in polar aprotic solvents, the compound shows remarkable stability against Hofmann elimination, contrary to earlier expectations [10].

Research has revealed that the decomposition kinetics are highly dependent on environmental factors. The formation of butene, tributylamine, and bifluoride ion is observed during drying procedures under dynamic vacuum at moderate temperatures (40°C) [2]. These observations indicate that even relatively mild heating conditions can initiate decomposition processes when combined with reduced pressure conditions.

The thermal decomposition pathways also involve fluoride dissociation equilibria. Studies using nuclear magnetic resonance spectroscopy have demonstrated that tetrabutylammonium bifluoride undergoes very low but detectable degrees of fluoride dissociation, which can lead to further equilibria and decomposition processes depending on the specific conditions [11] [12]. This dissociation is particularly sensitive to the presence of water, which can stabilize the dissociated fluoride through hydrogen bonding interactions.

Temperature-dependent studies have shown that the compound's thermal stability is enhanced in the presence of stabilizing agents such as 2,6-di-tert-butylpyridine and molecular sieves, which can sequester acids and water that would otherwise catalyze decomposition [11]. The decomposition rate is also influenced by the concentration of endogenous or exogenous fluorotriphenylsilane, which can affect the equilibrium position of fluoride dissociation.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive